REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH:8]([CH:9]([CH3:10])[CH3:11])[C:12](=[O:13])[N:14]1[CH:15]([CH2:19][O:20][CH2:21][c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[CH2:16][CH2:17][CH2:18]1)([CH3:5])([CH3:6])[CH3:28].[Cl:36][CH2:37][Cl:38].[F:29][C:30]([F:31])([F:32])[C:33]([OH:34])=[O:35]>>[NH2:7][CH:8]([CH:9]([CH3:10])[CH3:11])[C:12](=[O:13])[N:14]1[CH:15]([CH2:19][O:20][CH2:21][c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[CH2:16][CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(NC(=O)OC(C)(C)C)C(=O)N1CCCC1COCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC(C)C(N)C(=O)N1CCCC1COCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |